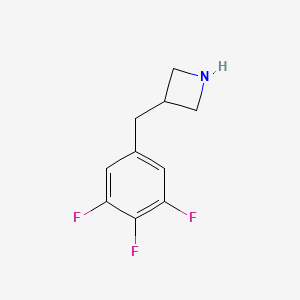
3-(3,4,5-Trifluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is an organic compound with the molecular formula C10H10F3N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluoromethyl-substituted phenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trifluorophenyl)methyl]azetidine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4,5-Trifluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.
Scientific Research Applications
3-[(3,4,5-Trifluorophenyl)methyl]azetidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4,5-trifluorophenyl)methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl-substituted phenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoroaniline: A related compound with similar trifluoromethyl substitution on the phenyl ring, used in the synthesis of various organic molecules.
3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-substituted compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is unique due to its azetidine ring structure combined with the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[(3,4,5-trifluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2 |
InChI Key |
NUIQFWRHEBIBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



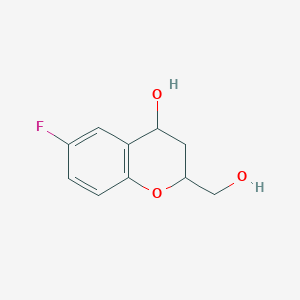
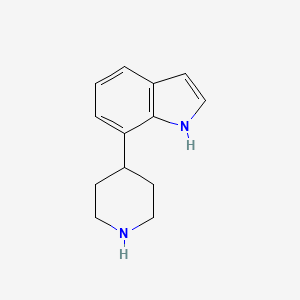
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
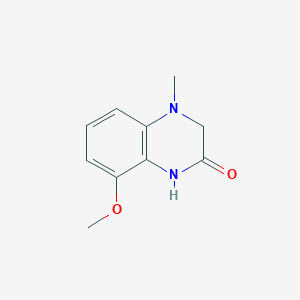
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)
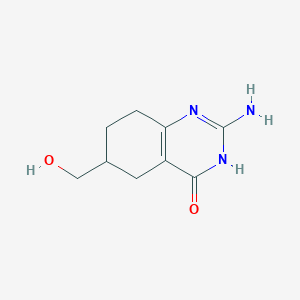
![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)


![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
